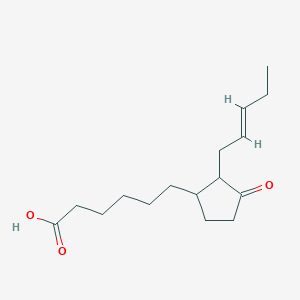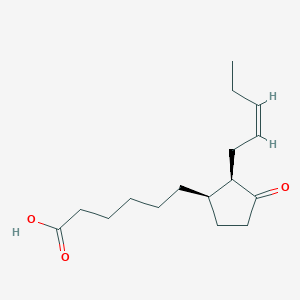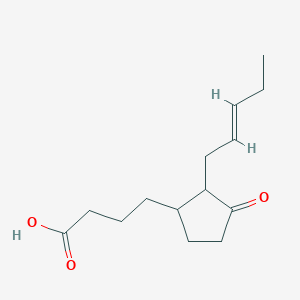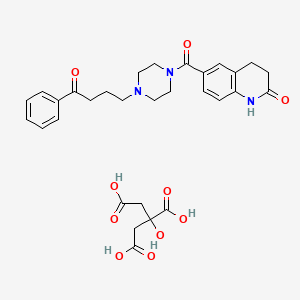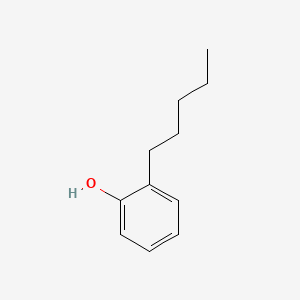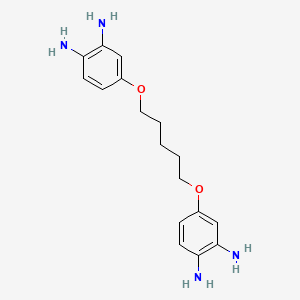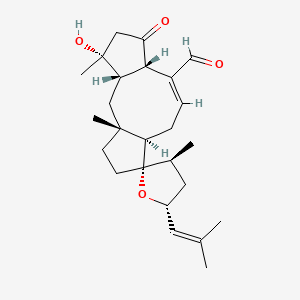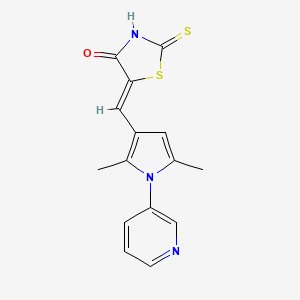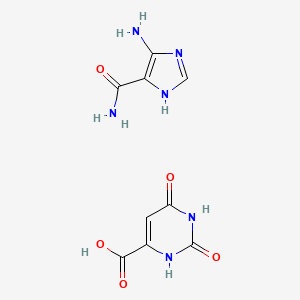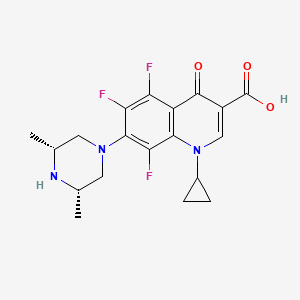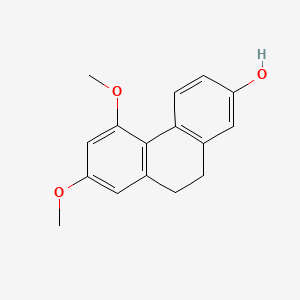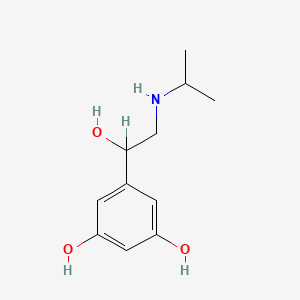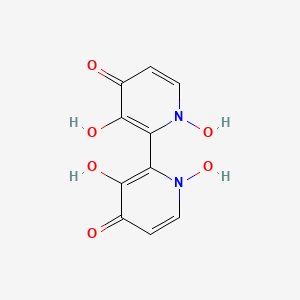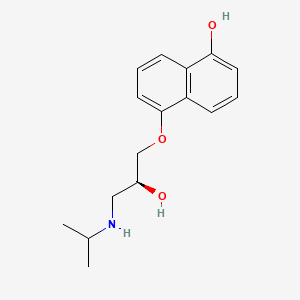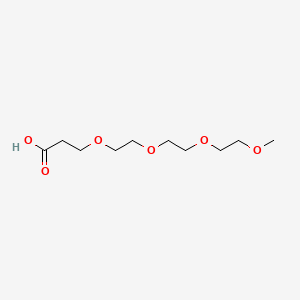
2,5,8,11-Tetraoxatetradecan-14-oic acid
Übersicht
Beschreibung
“2,5,8,11-Tetraoxatetradecan-14-oic acid” is a chemical compound with the CAS Number: 67319-28-2 . It has a molecular weight of 236.27 and its molecular formula is C10H20O6 . It is also known as m-PEG3-CH2CH2COOH .
Molecular Structure Analysis
The InChI code for “2,5,8,11-Tetraoxatetradecan-14-oic acid” is 1S/C10H20O6/c1-13-4-5-15-8-9-16-7-6-14-3-2-10(11)12/h2-9H2,1H3,(H,11,12) . The compound has 6 hydrogen bond acceptors, 1 hydrogen bond donor, and 12 freely rotating bonds .Physical And Chemical Properties Analysis
“2,5,8,11-Tetraoxatetradecan-14-oic acid” has a density of 1.1±0.1 g/cm3, a boiling point of 352.3±32.0 °C at 760 mmHg, and a flash point of 129.8±18.6 °C . Its molar refractivity is 56.9±0.3 cm3, and it has a polar surface area of 74 Å2 .Wissenschaftliche Forschungsanwendungen
Oxygenation and Activation in Biological Systems
Research has demonstrated the role of similar compounds in the oxygenation mechanism of biological systems. For instance, studies on arachidonic acid epoxides have shown intramolecular transfer processes crucial in biological reactions (Pace-Asciak, 1984). Similarly, the formation of trihydroxytetraenes from arachidonic acid in human leukocytes indicates the significance of such compounds in bioactive processes (Serhan, Hamberg, & Samuelsson, 1984).
Analysis and Quantification in Biochemistry
The quantitative analysis of eicosatetraenoic acids, as seen in the study of 5-oxo-6,8,11,14-eicosatetraenoic acid, highlights the application of such compounds in biochemical research, particularly in understanding inflammatory diseases (Powell et al., 2001).
Reactivity and Catalysis
Research on macrocyclic complexes and their reaction with oxygen showcases the potential application of 2,5,8,11-tetraoxatetradecan-14-oic acid analogs in understanding catalysis and reactivity in chemical systems (Garcia-Bosch et al., 2016).
Environmental and Analytical Chemistry
Studies on polar organic oxygenates in PM2.5 at various sites in the United States have implications for environmental chemistry and the analysis of atmospheric components (Edney et al., 2003).
Synthesis and Drug Development
In the realm of medicinal chemistry, the synthesis of specific oic acid derivatives and their potential anti-fibrosis activities suggest a significant application in drug development and therapeutic interventions (Song et al., 2018).
Safety And Hazards
Eigenschaften
IUPAC Name |
3-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O6/c1-13-4-5-15-8-9-16-7-6-14-3-2-10(11)12/h2-9H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMCJTXKSDDFJRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5,8,11-Tetraoxatetradecan-14-oic acid | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

